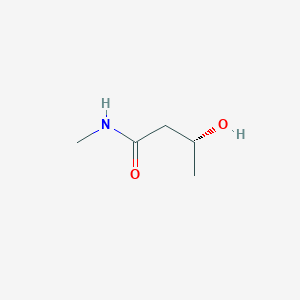

(3R)-3-hydroxy-N-methylbutanamide

Description

(3R)-3-Hydroxy-N-methylbutanamide is a chiral amide derivative characterized by a hydroxy group at the 3rd carbon of the butanamide backbone (R-configuration) and an N-methyl substituent. Its molecular formula is C₅H₁₁NO₂ (MW: 117.15 g/mol). Below, we compare its properties with structurally related amides.

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(3R)-3-hydroxy-N-methylbutanamide |

InChI |

InChI=1S/C5H11NO2/c1-4(7)3-5(8)6-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 |

InChI Key |

GYZAVDBKZLHXCG-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)NC)O |

Canonical SMILES |

CC(CC(=O)NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-N-methylbutanamide typically involves the reduction of the corresponding ketone or the hydrolysis of an ester. One common method is the reduction of 3-hydroxy-2-butanone using a chiral catalyst to ensure the correct enantiomer is produced. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of (3R)-3-hydroxy-N-methylbutanamide may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to

Biological Activity

(3R)-3-hydroxy-N-methylbutanamide, also known as H-Thr-nhme, is a compound with significant biological activity, particularly in the context of its role as a building block in peptide synthesis and its potential therapeutic applications. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

- Molecular Formula : C7H15N2O3

- Molecular Weight : 175.20 g/mol

- CAS Number : 79009-37-3

| Property | Value |

|---|---|

| Molecular Formula | C7H15N2O3 |

| Molecular Weight | 175.20 g/mol |

| CAS Number | 79009-37-3 |

| Purity | 95% |

The biological activity of (3R)-3-hydroxy-N-methylbutanamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's specific stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can influence several biological pathways, including:

- Signal Transduction : Modulating pathways that regulate cellular responses.

- Metabolic Regulation : Affecting metabolic processes through enzyme inhibition or activation.

- Gene Expression Modulation : Influencing transcription factors and gene expression levels.

Neuroprotective Effects

Research has indicated that compounds structurally similar to (3R)-3-hydroxy-N-methylbutanamide exhibit neuroprotective properties. For instance, studies have shown that derivatives of amino acids can enhance the efficacy of anticancer drugs by improving cellular uptake and overcoming multidrug resistance in cancer cells . The incorporation of H-Thr-nhme into peptide structures may mimic natural amino acids' effects, potentially leading to improved neuroprotective outcomes.

Anticancer Applications

The compound has been explored as part of prodrug strategies aimed at enhancing the delivery and efficacy of anticancer agents. For example, amino acid-conjugated amides have shown promise in increasing the systemic exposure of chemotherapeutics like gemcitabine by improving their metabolic stability . This suggests that (3R)-3-hydroxy-N-methylbutanamide could be a valuable component in designing more effective cancer therapies.

Case Studies

-

Amino Acid Transporter-Based Prodrug Strategy

- A study investigated the use of amino acid-conjugated prodrugs to enhance the delivery of gemcitabine in cancer therapy. The addition of amino acids improved cellular uptake without compromising plasma stability, demonstrating the potential for (3R)-3-hydroxy-N-methylbutanamide as a carrier molecule in such strategies .

- Neuroprotective Studies

Comparison with Similar Compounds

Substituent Variation on Amide Nitrogen

The substituent on the amide nitrogen significantly influences reactivity, solubility, and biological activity:

- (2R)-N-(3-Amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (): The 3-amino-3-oxopropyl group introduces hydrogen-bonding capacity and polarity, likely improving water solubility. This compound (CAS 4945-64-6) is a D-pantothenamide analog, suggesting roles in vitamin B5-related pathways .

- 3-Hydroxy-N-(2-oxotetrahydro-3-furanyl)butanamide (): The 2-oxotetrahydrofuran substituent (a lactone ring) adds rigidity and may facilitate interactions with biological targets, as seen in its role as a bacterial autoinducer (Vibrio harveyi quorum sensing) .

- (2R)-2-Hydroxy-3-(hydroxymethyl)-3-methyl-N-(3-oxo-4-phenylbutyl)butanamide (): The 3-oxo-4-phenylbutyl group introduces aromaticity and hydrophobicity, which could enhance membrane permeability in drug candidates (CAS 1351758-37-6) .

Functional Group Diversity

- Hydroxy Groups : The target compound has one hydroxy group, whereas ’s analog has two hydroxyls and ’s compound includes a hydroxymethyl group. Additional hydroxyls increase hydrogen bonding, raising melting points but improving aqueous solubility .

- Amino and Oxo Groups: and feature amino and oxo groups, which expand chemical reactivity (e.g., nucleophilic or electrophilic interactions). ’s (2R,3S)-2-amino-N,3-dihydroxybutanamide (CAS 36207-45-1) highlights safety considerations for amino-dihydroxy derivatives .

Stereochemical Considerations

- The (3R) configuration in the target compound contrasts with the (2R) configuration in and . Stereochemistry dictates enantioselective interactions; for example, D-pantothenamide () mirrors natural vitamin B5 derivatives, which are stereospecific .

- ’s (3R,3S) lactone substituent demonstrates how stereochemistry influences biological signaling, as autoinducers often require precise configurations .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Substituent Effects: Bulkier N-substituents (e.g., phenyl in ) enhance hydrophobicity, while polar groups (e.g., amino-oxopropyl in ) improve solubility .

- Stereochemical Specificity : The (3R) configuration in the target compound and ’s lactone derivative underscore the importance of chirality in biological systems .

- Safety Profiles: Amino-dihydroxy derivatives () require stringent handling, whereas simpler analogs like the target compound may offer safer alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.